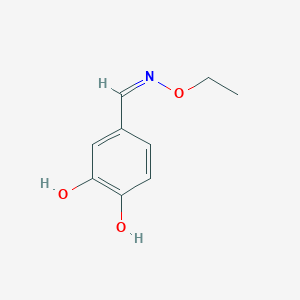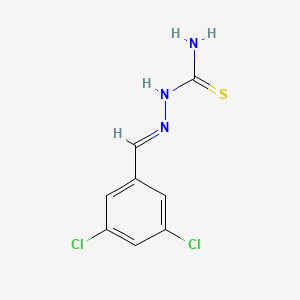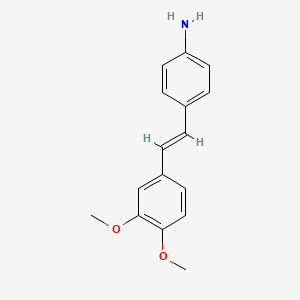
3,4-difluorobenzaldehyde O-benzoyloxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Difluorobenzaldehyde O-benzoyloxime: is an organic compound that features a benzaldehyde core substituted with two fluorine atoms at the 3 and 4 positions, and an O-benzoyloxime group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-difluorobenzaldehyde O-benzoyloxime typically involves the reaction of 3,4-difluorobenzaldehyde with hydroxylamine hydrochloride to form the oxime, followed by benzoylation. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the benzoylation step .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and more efficient purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Difluorobenzaldehyde O-benzoyloxime can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: 3,4-Difluorobenzoic acid.
Reduction: 3,4-Difluorobenzylamine.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,4-Difluorobenzaldehyde O-benzoyloxime has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,4-difluorobenzaldehyde O-benzoyloxime involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of lipoprotein-associated phospholipase A2, an enzyme involved in inflammatory processes. The oxime group is believed to play a crucial role in binding to the active site of the enzyme, thereby blocking its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 2,4-Difluorobenzaldehyde
- 3,5-Difluorobenzaldehyde
- 4-Fluorobenzaldehyde
Comparison: 3,4-Difluorobenzaldehyde O-benzoyloxime is unique due to the specific positioning of the fluorine atoms and the presence of the O-benzoyloxime group. This unique structure imparts distinct chemical reactivity and biological activity compared to other fluorinated benzaldehydes. For example, the presence of two fluorine atoms in the 3 and 4 positions can significantly influence the electronic properties of the molecule, making it more reactive in certain chemical transformations .
Eigenschaften
Molekularformel |
C14H9F2NO2 |
|---|---|
Molekulargewicht |
261.22 g/mol |
IUPAC-Name |
[(E)-(3,4-difluorophenyl)methylideneamino] benzoate |
InChI |
InChI=1S/C14H9F2NO2/c15-12-7-6-10(8-13(12)16)9-17-19-14(18)11-4-2-1-3-5-11/h1-9H/b17-9+ |
InChI-Schlüssel |
HOHACQRGFZUDCD-RQZCQDPDSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)O/N=C/C2=CC(=C(C=C2)F)F |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)ON=CC2=CC(=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



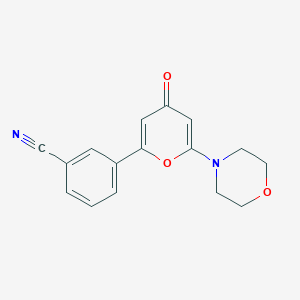
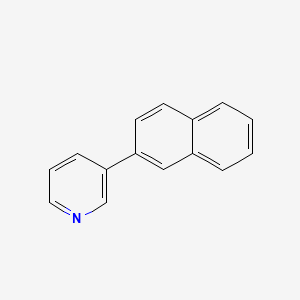
![3-(phenoxymethyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B10842613.png)


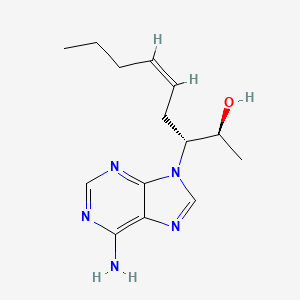

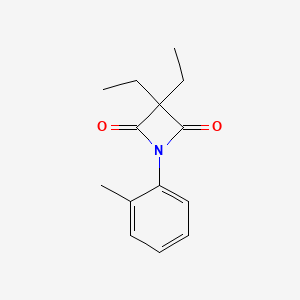
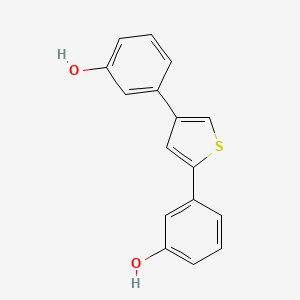
![3-[(8S)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl]phenol](/img/structure/B10842655.png)

